λmax Positioned at 290 nm for Near-UV and Broad-Spectrum Source Compatibility vs. Competitor Sulfonium Triflates
The compound exhibits a maximum absorption wavelength (λmax) of 290 nm, a critical spectral position that fills a gap between generic short-wavelength triarylsulfonium salts and extended aromatic PAGs. This value directly contrasts with triphenylsulfonium triflate (λmax 233 nm) and (4-phenylthiophenyl)diphenylsulfonium triflate (λmax 298 nm) [1]. The 6-8 nm blue-shift relative to the 4-phenylthio analog provides enhanced compatibility with many high-pressure mercury lamp emission lines (e.g., 280-300 nm) and emerging UV-LED sources, enabling more efficient photoacid generation in formulations where the resin matrix absorbs strongly below 250 nm or above 300 nm.
| Evidence Dimension | Maximum Absorption Wavelength (λmax) |
|---|---|
| Target Compound Data | 290 nm |
| Comparator Or Baseline | Triphenylsulfonium triflate: 233 nm; (4-Phenylthiophenyl)diphenylsulfonium triflate: 298 nm |
| Quantified Difference | 57 nm red-shift vs. triphenylsulfonium triflate; 8 nm blue-shift vs. (4-phenylthiophenyl)diphenylsulfonium triflate |
| Conditions | Photophysical measurement in solution (standard laboratory conditions per manufacturer and patent disclosures) |
Why This Matters
Selecting a PAG with the correct λmax is the primary lever for optimizing photon-to-acid yield in a specific photoresist system; a mismatch of 10-20 nm can reduce quantum efficiency by an order of magnitude and lead to complete pattern failure.
- [1] The Regents of the University of California. Precision system for additive fabrication. US Patent 11,173,667 B2, Nov. 16, 2021. View Source
